molecular formula C19H15NO2S2 B14305173 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- CAS No. 118110-35-3

10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14305173
CAS No.: 118110-35-3
M. Wt: 353.5 g/mol
InChI Key: WTFALXDDBODTLS-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-: is an organic compound with the molecular formula C19H15NO2S2 and a molecular weight of 353.465 g/mol . This compound belongs to the class of phenothiazines, which are known for their diverse applications in medicinal chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- typically involves the sulfonylation of 10H-phenothiazine with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonylation reactions using similar conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the phenothiazine structure can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfur-containing compounds.

Medicine: Phenothiazine derivatives, including this compound, have been investigated for their potential therapeutic effects, particularly in the treatment of psychiatric disorders and as anti-inflammatory agents .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals due to its stable aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the phenothiazine core can interact with membrane proteins, affecting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which enhances its reactivity and potential for forming strong interactions with biological targets. This makes it a valuable compound in medicinal chemistry and industrial applications.

Properties

CAS No.

118110-35-3

Molecular Formula

C19H15NO2S2

Molecular Weight

353.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-10H-phenothiazine

InChI

InChI=1S/C19H15NO2S2/c1-13-9-11-14(12-10-13)24(21,22)18-8-4-7-17-19(18)20-15-5-2-3-6-16(15)23-17/h2-12,20H,1H3

InChI Key

WTFALXDDBODTLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=C2NC4=CC=CC=C4S3

Origin of Product

United States

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